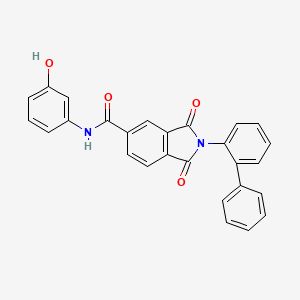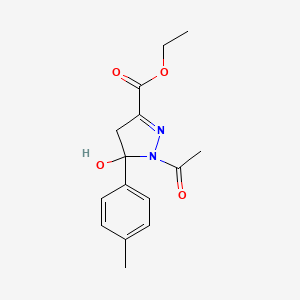![molecular formula C21H15N5O4 B3874795 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone]](/img/structure/B3874795.png)
1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone]
Übersicht
Beschreibung
1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone], also known as PPDH, is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. PPDH is a hydrazone derivative of pyrazolone, and its synthesis method involves the condensation of 4-nitroacetophenone, phenylhydrazine, and 2-hydroxybenzaldehyde in ethanol.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In agricultural applications, 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] has been investigated for its ability to enhance plant growth and protect against pests and diseases. In materials science, 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] has been studied for its potential use as a dye and in the synthesis of metal nanoparticles.
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce oxidative stress by scavenging free radicals. 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] is its relatively simple synthesis method, which makes it accessible for researchers in various fields. 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] also exhibits a range of potential applications, making it a versatile compound for scientific research. However, one limitation of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone]. In medicine, further studies could investigate the potential use of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] as an anti-inflammatory and anticancer agent. In agriculture, research could focus on optimizing the use of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] as a plant growth enhancer and pest/disease protector. In materials science, further studies could explore the use of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] as a dye and in the synthesis of metal nanoparticles. Additionally, further studies could investigate the mechanism of action of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-hydroxyphenyl)hydrazone] and its potential interactions with other compounds.
Eigenschaften
IUPAC Name |
4-[(2-hydroxyphenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c27-18-9-5-4-8-17(18)22-23-20-19(14-6-2-1-3-7-14)24-25(21(20)28)15-10-12-16(13-11-15)26(29)30/h1-13,24,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDOUSRKBBOKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-hydroxyphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B3874716.png)


![2-(2-chloro-5-nitrobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3874746.png)
![2-(2,5-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3874760.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3874767.png)
![5-(2-hydroxy-5-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3874776.png)


![4-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B3874803.png)
![N-(1-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3874811.png)

![4-{2-[1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzamide](/img/structure/B3874819.png)
![3-(4-nitrophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B3874825.png)